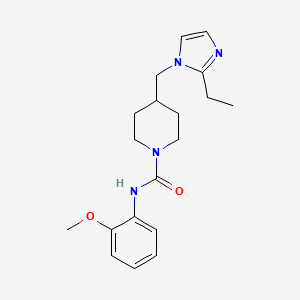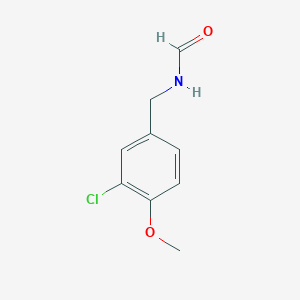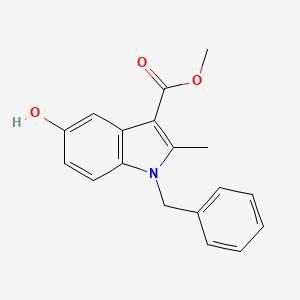
N-(6-(1H-1,2,4-triazol-1-il)pirimidin-4-il)-2-fenoxiacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is a synthetic organic compound characterized by the presence of a triazole ring, a pyrimidine ring, and a phenoxyacetamide moiety
Aplicaciones Científicas De Investigación
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
In terms of mode of action, these compounds often interact with their targets in a way that inhibits the target’s function, leading to the desired biological effect . The exact biochemical pathways affected would depend on the specific target of the compound.
Pharmacokinetics, or how the body affects a drug, involves absorption, distribution, metabolism, and excretion (ADME). These properties greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The result of action and the action environment would depend on the specific biological activity of the compound. For instance, an antiviral compound would have different results and be affected by different environmental factors than an antibacterial compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Ring Construction: The pyrimidine ring is often synthesized via condensation reactions involving urea or guanidine derivatives.
Coupling Reactions: The final step involves coupling the triazole and pyrimidine intermediates with phenoxyacetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially altering their electronic properties.
Substitution: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Phenoxyacetamide oxides.
Reduction Products: Reduced triazole or pyrimidine derivatives.
Substitution Products: Substituted aromatic compounds with various functional groups.
Comparación Con Compuestos Similares
- N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
Comparison:
- Structural Differences: Variations in the substituents attached to the pyrimidine or triazole rings.
- Unique Properties: N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity.
This detailed overview provides a comprehensive understanding of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenoxyacetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
IUPAC Name |
2-phenoxy-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-14(7-22-11-4-2-1-3-5-11)19-12-6-13(17-9-16-12)20-10-15-8-18-20/h1-6,8-10H,7H2,(H,16,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGFVAPHDPFDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2591106.png)
![4,6-Dimethyl-2-phenylfuro[2,3-d]pyrimidine](/img/structure/B2591107.png)
![1,1-bis(4-chlorophenyl)-2-{[(2,4-dichlorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2591108.png)



![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)
![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![3-[4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B2591124.png)

